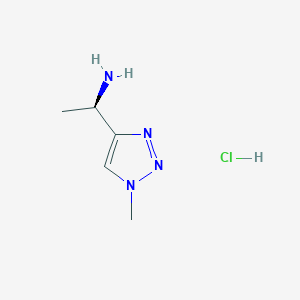

(R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride

Description

“(R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride” is a chiral organic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and an (R)-configured ethanamine moiety at the 4-position. The hydrochloride salt enhances its stability and solubility, making it suitable for laboratory applications. Key physicochemical properties include a molecular weight of 162.6 g/mol and a purity of ≥95% . Notably, commercial availability of this compound has been discontinued, limiting current access for researchers .

Properties

IUPAC Name |

(1R)-1-(1-methyltriazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c1-4(6)5-3-9(2)8-7-5;/h3-4H,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQXYWJBUOYYAA-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN(N=N1)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an alkyne and an azide under copper-catalyzed conditions.

Introduction of the Ethanamine Group: The triazole ring is then functionalized with an ethanamine group through nucleophilic substitution reactions.

Resolution of Enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral chromatography or other resolution techniques.

Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the click chemistry step and advanced chromatographic techniques for enantiomeric resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. (R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride has been studied for its potential as an antifungal agent. Triazoles are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, thus providing a mechanism for antifungal action .

Antimalarial Activity

In the context of antimalarial research, derivatives of triazole compounds have been identified as promising candidates for the development of new therapeutic agents. The structure-based optimization of triazole-containing compounds has led to the discovery of effective inhibitors against Plasmodium species that cause malaria. Such compounds are being evaluated for their efficacy in clinical settings .

Cancer Research

Triazole derivatives are also being explored for their anticancer properties. The ability of these compounds to interact with specific biological targets makes them suitable candidates for cancer therapy. Studies have shown that this compound can inhibit tumor growth in vitro and in vivo by interfering with cellular signaling pathways involved in proliferation and survival .

Material Science

Polymer Chemistry

The incorporation of triazole units into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The unique bonding characteristics of triazoles allow for the formation of cross-linked networks that improve the performance of polymers in various applications, including coatings and adhesives .

Sensors and Electronics

Triazole derivatives have shown promise in the development of electronic materials. Their ability to form stable films makes them suitable for applications in sensors and organic electronics. Research is ongoing to explore their use in flexible electronic devices where high conductivity and stability are required .

Agricultural Chemistry

Pesticide Development

The potential use of this compound as a pesticide is under investigation. Triazole-based compounds have demonstrated insecticidal properties against various agricultural pests. Their application could provide an environmentally friendly alternative to traditional pesticides by targeting specific biochemical pathways in pests without affecting beneficial organisms .

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Study on Antifungal Activity | Medicinal Chemistry | Demonstrated effective inhibition of fungal growth in vitro. |

| Antimalarial Lead Optimization | Medicinal Chemistry | Identified as a strong candidate with potent activity against Plasmodium species. |

| Polymer Enhancement Research | Material Science | Improved thermal stability and mechanical properties in polymer composites. |

| Pesticide Efficacy Trials | Agricultural Chemistry | Showed significant insecticidal activity with low toxicity to non-target organisms. |

Mechanism of Action

The mechanism of action of ®-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of enzymes and receptors. The ethanamine group can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are synthesized from available sources (Table 1).

Table 1: Structural and Physicochemical Comparison of Triazole-Based Amine Derivatives

Key Observations

Dihydrochloride salts (e.g., [1-(butenyl)-triazolyl]methanamine) exhibit higher molecular weights and improved solubility, advantageous for aqueous reaction conditions .

Amine Type :

- Ethanamine (target compound) introduces a chiral center, critical for enantioselective interactions in drug design. In contrast, methanamine derivatives lack stereochemical complexity but offer simpler synthetic routes .

Applications :

- Compounds with alkenyl substituents (e.g., butenyl, propenyl) are amenable to further functionalization via thiol-ene or Huisgen cycloaddition reactions, expanding their utility in polymer chemistry or bioconjugation .

- The discontinued status of the target compound highlights the need for alternative chiral triazole derivatives in research .

Safety and Handling: Limited hazard data are available for most compounds, though standard laboratory precautions (e.g., gloves, ventilation) are recommended .

Biological Activity

(R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, contributing to the compound's pharmacological properties.

Molecular Formula: CHClN

Molecular Weight: 162.60 g/mol

Triazole compounds often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzyme Activity: Many triazoles act as enzyme inhibitors, affecting pathways crucial for cell growth and survival.

- Antimicrobial Activity: Triazoles have been shown to possess antifungal and antibacterial properties by disrupting the synthesis of ergosterol in fungal cell membranes.

Antitumor Activity

Research has demonstrated that triazole derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.046 |

| Compound B | HeLa (Cervical Cancer) | 0.078 |

| This compound | TBD | TBD |

Note: IC values indicate the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Triazole derivatives have been reported to inhibit the growth of various bacterial strains and fungi.

| Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Study on Antiproliferative Effects

A study published in a peer-reviewed journal explored the antiproliferative effects of several triazole derivatives on breast cancer cells. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition of MCF-7 cell proliferation.

"The structure–activity relationship studies revealed that modifications on the triazole ring significantly enhanced antiproliferative activity" .

Research on Antimicrobial Properties

Another study investigated the antimicrobial efficacy of triazole derivatives against common pathogens. The findings suggested that these compounds could serve as potential candidates for developing new antimicrobial agents.

"Triazole derivatives showed promising activity against resistant strains of bacteria and fungi" .

Q & A

Q. What are the recommended synthetic routes for (R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound’s triazole core suggests the use of click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) for regioselective synthesis . Key steps include:

- Precursor selection : Use propargylamine derivatives and methyl azides to form the triazole ring.

- Catalyst optimization : Copper(I) iodide or TBTA (tris(benzyltriazolylmethyl)amine) improves reaction efficiency.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction rates.

- Chiral resolution : Employ chiral auxiliaries or chromatography to isolate the (R)-enantiomer. Post-synthetic hydrochlorination ensures salt formation. Monitor purity via HPLC or LC-MS .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole ring and stereochemistry of the ethanamine group. Use deuterated DMSO for solubility .

- X-ray crystallography : For absolute configuration determination, use SHELXL for refinement. Key parameters:

- Mass spectrometry (HRMS) : Validate molecular weight (253.73 g/mol) and chloride adduct formation .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

Methodological Answer:

- Storage : Keep in sealed glass containers at –20°C in a dry, dark environment to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Reactivity : Avoid strong oxidizers (e.g., peroxides) and bases, which may degrade the triazole ring.

- Handling : Use inert atmospheres (N₂/Ar) during synthesis. PPE (gloves, goggles) is mandatory due to potential irritant properties .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the compound’s reactivity or interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Compare with experimental NMR shifts .

- Molecular Dynamics (MD) : Simulate solvation effects or protein-ligand binding (if biologically active). Validate using crystallographic data (e.g., hydrogen bond networks in SHELXL-refined structures) .

- Docking studies : Use the compound’s 3D structure (from X-ray) to explore binding affinity with enzymes or receptors .

Q. What strategies address discrepancies between theoretical and experimental data in the compound’s structural or electronic properties?

Methodological Answer:

- Refinement validation : In crystallography, check for overfitting in SHELXL by cross-validating R-factors and electron density maps. Use the Hamilton test to compare models .

- Error analysis in DFT : Calibrate functional/basis sets against experimental UV-Vis or IR spectra. For example, B3LYP/6-31G* often matches triazole vibrational frequencies .

- Multi-method correlation : Combine NMR, X-ray, and computational data to resolve ambiguities (e.g., tautomerism in triazole derivatives) .

Q. How do variations in synthetic protocols impact the compound’s enantiomeric purity, and what analytical methods validate this?

Methodological Answer:

- Chiral control : Use enantiopure starting materials or asymmetric catalysis (e.g., chiral ligands in CuAAC). Monitor enantiomeric excess (ee) via:

- Racemization risks : Avoid prolonged heating or acidic conditions during hydrochlorination. Kinetic studies (NMR time-course) identify degradation pathways .

Q. How to design a structure-activity relationship (SAR) study involving this compound?

Methodological Answer:

- Analog synthesis : Modify the triazole’s methyl group or ethanamine chain. Introduce halogens or bulkier substituents to probe steric effects .

- Biological assays : If targeting enzymes (e.g., kinases), measure IC₅₀ values via fluorescence polarization or SPR (surface plasmon resonance).

- Data analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity. Cross-reference with crystallographic binding poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.